molecular formula C10H7ClN4O4S B14909918 Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate

Cat. No.: B14909918
M. Wt: 314.71 g/mol
InChI Key: BTKNPAWAMPHVDE-UHFFFAOYSA-N
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Description

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a heterocyclic compound combining a thiophene core substituted with a methyl carboxylate group and a pyrimidine moiety bearing chloro and nitro substituents. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization, as exemplified in the preparation of structurally related compounds (e.g., tert-butyl intermediates) .

Properties

Molecular Formula

C10H7ClN4O4S

Molecular Weight

314.71 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C10H7ClN4O4S/c1-19-9(16)5-2-3-20-8(5)13-7-6(15(17)18)4-12-10(11)14-7/h2-4H,1H3,(H,12,13,14)

InChI Key

BTKNPAWAMPHVDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction is a widely used method to synthesize 2-aminothiophene-3-carboxylates. As demonstrated in the synthesis of analogous compounds (Scheme 3,), methyl cyanoacetate reacts with ketones and elemental sulfur in the presence of a base such as morpholine or diethylamine. For example:

  • Reagents : Methyl cyanoacetate, cycloketone (e.g., cyclohexanone), sulfur, morpholine.
  • Conditions : Reflux in ethanol (80°C, 6–8 h).
  • Yield : 60–75%.

This method produces 2-aminothiophene-3-carboxylates with substituents dictated by the ketone used. For the target compound, a methyl ester is retained at position 3.

Halogenation and Amination

Alternative routes involve halogenation of preformed thiophenes followed by amination. For instance, 5-methylthiophene-3-carboxylate can be chlorinated at position 2 using Cl₂ gas or SOCl₂ in dichloromethane at 0–25°C (Table 1). Subsequent amination with aqueous ammonia or protected amines introduces the amino group.

Table 1: Halogenation Conditions for Thiophene Derivatives

Halogenating Agent Solvent Temperature Yield (%) Reference
Cl₂ gas DCM 0–25°C 65–80
SOCl₂ Toluene 40°C 70

Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Nitration of Pyrimidine Precursors

The nitro group is introduced via electrophilic nitration. Starting from 4-aminopyrimidine, nitration with fuming HNO₃ in H₂SO₄ at 0–5°C yields 5-nitropyrimidin-4-amine. Subsequent chlorination at position 2 using POCl₃ or PCl₅ under reflux (110°C, 4 h) provides 2-chloro-5-nitropyrimidin-4-amine.

Protective Group Strategies

To prevent side reactions during coupling, the amino group on the pyrimidine may be protected as a tert-butoxycarbonyl (Boc) derivative. For example, treatment with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP affords the Boc-protected intermediate, which is stable under subsequent reaction conditions.

Coupling of Thiophene and Pyrimidine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The amino group on the thiophene attacks the electron-deficient C2 position of the chloronitropyrimidine. This reaction requires a base to deprotonate the amine and polar aprotic solvents to stabilize the transition state:

  • Reagents : Aminothiophene-3-carboxylate, 2-chloro-5-nitropyrimidin-4-amine, triethylamine (TEA).
  • Conditions : DMF or DCM, 60–80°C, 12–24 h.
  • Yield : 50–70%.

Example : In Example 50 of, a similar coupling between ethyl(2-aminothiophene-3-carbonyl)carbamate and 4-benzo[b]thiophen-2-yl-5-bromo-pyrimidin-2-amine in DCM with TEA achieved a 65% yield after column chromatography (EtOAc/hexane).

Coupling via Condensation Agents

For less reactive systems, coupling agents like HATU or EDCI activate the pyrimidine’s chloride for amination. This method is particularly useful for sterically hindered substrates:

  • Reagents : HATU, DIPEA, DMF.
  • Conditions : Room temperature, 6–8 h.
  • Yield : 55–60%.

Purification and Characterization

Crude products are purified via:

  • Column chromatography : Silica gel with EtOAc/hexane (1:3 to 1:1).
  • Recrystallization : Methanol/ethyl acetate mixtures.
  • Washing sequences : Saturated NaHCO₃, brine, and water to remove acidic/byproduct residues.

Characterization Data :

  • MS (ESI+) : m/z 357 [M+H]⁺ (calculated for C₁₁H₁₀ClN₅O₄S).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 8.35 (s, 1H, NH), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 3.90 (s, 3H, COOCH₃).

Optimization Challenges and Solutions

Regioselectivity in Pyrimidine Functionalization

The nitro group’s strong electron-withdrawing effect directs chlorination to position 2. However, over-nitration or ring oxidation can occur, necessitating controlled addition of HNO₃ and low temperatures (0–5°C).

Aminothiophene Stability

2-Aminothiophenes are prone to oxidation. Conducting reactions under nitrogen and using antioxidant stabilizers (e.g., BHT) improves yields.

Comparative Analysis of Methods

Table 2: Efficiency of Coupling Strategies

Method Conditions Yield (%) Purity (%) Reference
SNAr (TEA) DMF, 80°C, 24 h 65 95
HATU-mediated DMF, rt, 8 h 58 98

Chemical Reactions Analysis

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiophene-pyrimidine hybrids. Key structural analogues include:

Compound Name Substituents (Thiophene/Pyrimidine) Key Features Reference
Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-fluorophenyl (thiophene), amino group Fluorine enhances lipophilicity and metabolic stability; amino group enables hydrogen bonding .
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Ethyl ester, phenyl, methyl (thiophene) Bulkier ethyl ester reduces solubility compared to methyl analogues .
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate Cyano, methylthio (thiophene) Strong electron-withdrawing cyano group increases reactivity for further functionalization .
Methyl 2-((4-((1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)amino)-2-chloropyrimidin-5-yl)amino)-2-oxoacetate Cyclohexyl-Boc, oxoacetate (pyrimidine) Steric hindrance from cyclohexyl-Boc group may reduce binding affinity compared to simpler nitro derivatives .

Key Observations :

  • Ester Groups : Methyl esters (target compound) generally offer better solubility than ethyl esters (e.g., compound from ).
  • Electron-Withdrawing Substituents: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, whereas cyano or methylthio groups (e.g., ) prioritize electronic modulation over reactivity.
  • Amino vs. Nitro Groups: Amino-substituted analogues (e.g., ) are more likely to engage in hydrogen bonding, whereas nitro groups may act as prodrug motifs (reducible to amines in vivo).
Physicochemical Properties
  • Molecular Weight: The nitro and chloro groups increase the molecular weight (~340–360 g/mol) compared to simpler amino-thiophenes (~250–300 g/mol).
  • Solubility : Methyl esters improve aqueous solubility relative to ethyl or phenyl-substituted analogues .
  • Stability : Nitro groups may confer stability under acidic conditions but render the compound susceptible to reduction in biological systems.

Biological Activity

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C12H10ClN4O4S. It features a thiophene ring, a nitropyrimidine moiety, and a carboxylate group, which are significant for its biological interactions.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Microtubule Depolymerization : Similar compounds have shown the ability to depolymerize microtubules, which is critical for disrupting cell division in cancer cells .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative properties against several cancer cell lines, showing promising results in inhibiting cell growth .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Assay Type Cell Line IC50 (µM) Comments
Antiproliferative ActivityMDA-MB-435 (Breast Cancer)0.019Significant inhibition observed
Microtubule DepolymerizationVarious Cancer Cell Lines10Effective at disrupting microtubule integrity
CytotoxicityNCI-60 Cancer Cell Panel~0.010Effective across multiple cancer types

Case Study 1: Antitumor Activity

In a xenograft model using MDA-MB-435 cells, the compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss but statistically significant antitumor effects compared to control groups, demonstrating its potential as an anticancer agent .

Case Study 2: Microtubule Targeting Agents

A series of compounds related to this compound were tested for their ability to inhibit tubulin polymerization. The lead compound showed an EC50 value of approximately 19 nM, indicating strong activity against microtubules and subsequent antiproliferative effects in vitro .

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